2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
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Description
2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, also known as 2-cyano-6-piperidinopyridine-3,5-dicarbonitrile (2CPPDC), is a novel, small molecule that has recently been of interest in the scientific community due to its potential applications in a range of fields. 2CPPDC is a synthetic compound that can be synthesized by reacting piperidine with cyanomethyl chloride, followed by reaction with 2-aminopyridine. The result is a highly reactive, nitrogen-containing compound with a range of potential applications.
Scientific Research Applications
Chemical Synthesis and Characterization
The compound has been utilized in various chemical syntheses. For instance, it has been synthesized using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, yielding novel pyridine derivatives. This process is significant in organic chemistry for creating complex molecules (Wu Feng, 2011).
Multicomponent Reactions and Corrosion Inhibition
A study reports the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives through one-pot multicomponent condensation reactions. These derivatives have been evaluated as corrosion inhibitors, demonstrating significant efficacy (Naglaa F. H. Mahmoud & Ahmed El-Sewedy, 2018).
Heterocyclic Compound Formation
The compound is integral in the synthesis of various heterocyclic compounds. For example, its reaction with primary amines and formaldehyde has led to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. Such compounds have potential applications in pharmaceuticals and materials science (A. Khrustaleva et al., 2014).
Synthesis of Fused Heterocycles
In another study, the compound was used under phase transfer catalysis conditions to react with various agents, producing new derivatives of fused pyridines. This demonstrates its versatility in synthesizing complex organic structures (H. Abdel-ghany et al., 2016).
Novel Compound Synthesis and Fluorescence Properties
Research also includes the synthesis of novel N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. These compounds were synthesized through reactions with α-amino acid ester hydrochloride and demonstrated unique fluorescence properties, indicating potential applications in bioimaging and sensors (A. S. Girgis et al., 2004).
properties
IUPAC Name |
2-amino-4-(cyanomethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-5-4-10-11(8-16)13(18)19-14(12(10)9-17)20-6-2-1-3-7-20/h1-4,6-7H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASZYONQEHJLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile |
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